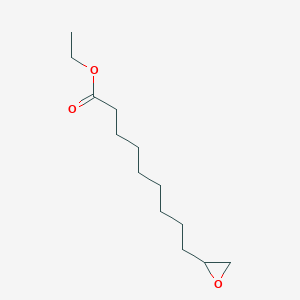
Ethyl 9-(oxiran-2-YL)nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9-(oxiran-2-yl)nonanoate is an organic compound with the molecular formula C₁₃H₂₄O₃. It is an ester derived from 9-(oxiran-2-yl)nonanoic acid and ethanol. This compound is characterized by the presence of an oxirane (epoxide) ring, which is a three-membered cyclic ether, making it highly reactive. The compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 9-(oxiran-2-yl)nonanoate can be synthesized through the epoxidation of unsaturated esters. One common method involves the use of meta-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction typically proceeds under mild conditions, with the unsaturated ester being dissolved in an appropriate solvent such as dichloromethane, and m-CPBA being added slowly to the solution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic oxidation of the corresponding unsaturated ester using air or oxygen in the presence of a suitable catalyst. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 9-(oxiran-2-yl)nonanoate undergoes various chemical reactions, primarily due to the presence of the reactive oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation: The compound can be further oxidized to form diols or other oxidized products.
Substitution: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)
Solvents: Dichloromethane, ethanol
Major Products Formed
β-Hydroxy Esters: Formed from the ring-opening reaction with carboxylic acids.
Applications De Recherche Scientifique
Ethyl 9-(oxiran-2-yl)nonanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 9-(oxiran-2-yl)nonanoate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the reaction conditions and the nature of the nucleophile . The compound can interact with various molecular targets, including enzymes and receptors, through these ring-opening reactions .
Comparaison Avec Des Composés Similaires
Ethyl 9-(oxiran-2-yl)nonanoate can be compared with other similar compounds, such as:
Ethyl 9-(2-oxiranyl)nonanoate: Another ester with a similar structure but different substituents.
Ethyl 9-(oxiran-2-yl)pelargonic acid: A related compound with a different ester group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines an oxirane ring with a long aliphatic chain. This combination imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
105462-90-6 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
ethyl 9-(oxiran-2-yl)nonanoate |
InChI |
InChI=1S/C13H24O3/c1-2-15-13(14)10-8-6-4-3-5-7-9-12-11-16-12/h12H,2-11H2,1H3 |
Clé InChI |
VKMUVHUFUIYSMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


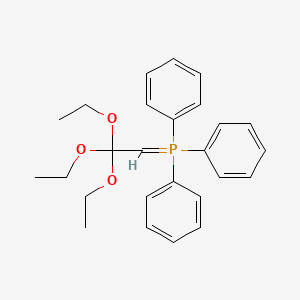

![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)
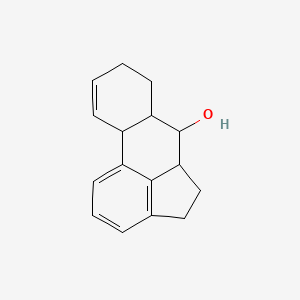

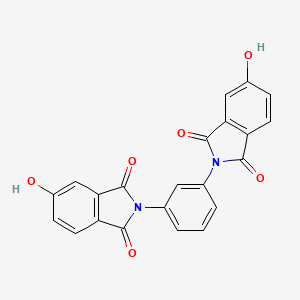
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
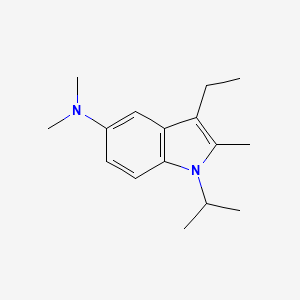
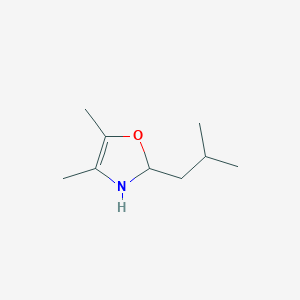

![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

